Leukotriene E4 methyl ester

Inflammation Lipidomics Cell Biology

Leukotriene E4 methyl ester (LTE4 methyl ester, CAS 89461-65-4) is the methyl ester derivative of Leukotriene E4, the terminal and most stable metabolite within the cysteinyl leukotriene (cysLT) cascade. It is an eicosanoid lipid mediator derived from arachidonic acid, categorized by the presence of a cysteinyl residue essential for its biological interactions with the G-protein-coupled receptors CysLT1 and CysLT2.

Molecular Formula C24H39NO5S
Molecular Weight 453.6 g/mol
Cat. No. B10767394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene E4 methyl ester
Molecular FormulaC24H39NO5S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N
InChIInChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1
InChIKeyFIXJQRIEAIDXEN-KLWHAKNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leukotriene E4 Methyl Ester: A Key Lipid-Soluble Cysteinyl Leukotriene for Research


Leukotriene E4 methyl ester (LTE4 methyl ester, CAS 89461-65-4) is the methyl ester derivative of Leukotriene E4, the terminal and most stable metabolite within the cysteinyl leukotriene (cysLT) cascade . It is an eicosanoid lipid mediator derived from arachidonic acid, categorized by the presence of a cysteinyl residue essential for its biological interactions with the G-protein-coupled receptors CysLT1 and CysLT2 [1]. This compound serves as a pivotal tool in inflammation and immunology research, primarily due to its enhanced lipid solubility compared to its parent acid, LTE4 .

Why Leukotriene E4 Methyl Ester Cannot Be Replaced by Generic Lipid Mediators


Generic substitution is precluded by the compound's unique dual role as a metabolically stable prodrug of LTE4 and a specialized analytical reagent. While other cysteinyl leukotrienes (LTC4, LTD4) serve as potent endogenous agonists with distinct receptor binding profiles [1], and the free acid LTE4 is a key urinary biomarker , the methyl ester modification confers critical physical-chemical advantages not found in these analogs. Specifically, its enhanced lipid solubility allows for superior membrane permeability and cellular uptake in vitro, while its function as a stable precursor for synthesizing isotopically labeled internal standards [2] makes it indispensable for precise mass spectrometry-based quantification. These specialized properties render interchange with LTE4, LTD4, or LTC4 inappropriate for applications demanding either high cellular penetration or analytical accuracy.

Quantitative Evidence for Leukotriene E4 Methyl Ester's Differentiated Properties


Lipid Solubility and Cellular Permeability Advantage over LTE4

Leukotriene E4 methyl ester is a more lipid-soluble form of its parent compound, Leukotriene E4 (LTE4) . While the free acid LTE4 is a polar, charged molecule at physiological pH, the methyl ester is uncharged, significantly increasing its partition coefficient and facilitating passive diffusion across cellular membranes. This structural modification is a common prodrug strategy to enhance in vitro cellular uptake and bioavailability .

Inflammation Lipidomics Cell Biology

Comparative Potency and Efficacy at CysLT Receptors vs. LTC4 and LTD4

Leukotriene E4 (LTE4) exhibits significantly lower potency and acts as a partial agonist at both CysLT1 and CysLT2 receptors compared to the full agonists LTC4 and LTD4 [1]. For instance, in functional assays, LTC4 demonstrates pEC50 values ranging from 7.4 to 7.7 at CysLT1, whereas LTE4 is considerably less active with pEC50 values of 6.4 to 7.2 [2]. This distinct pharmacological profile is relevant for the methyl ester, which serves as a prodrug for the less potent LTE4. When compared to the stable mimetic N-methyl-LTC4, which shows potent and selective CysLT2 agonism [1], LTE4 methyl ester provides a different research tool for probing endogenous, low-efficacy signaling pathways.

Pharmacology Immunology Receptor Signaling

Utility as a Precursor for Stable Isotope-Labeled Internal Standards in MS Quantification

Leukotriene E4 methyl ester is a crucial synthetic intermediate for generating isotopically labeled internal standards used in quantitative mass spectrometry. A validated method describes the enzymatic oxygen-18 labeling of LTE4 methyl ester using pig liver esterase in H2(18)O, achieving a high incorporation rate of 89.8% for the [18O2]LTE4 species [1]. This labeled compound was shown to be stable in acidified urine and was successfully employed as an internal standard for the precise quantification of endogenous LTE4 in human urine samples, yielding a measured concentration of 68.1 pg/mL in a healthy subject [1]. This approach directly enables accurate and reproducible measurements in clinical and research settings.

Analytical Chemistry Mass Spectrometry Metabolomics

Purity and Formulation for Reproducible In Vitro Experimentation

The procurement value of Leukotriene E4 methyl ester is substantiated by its availability in defined, high-purity formulations tailored for reproducible research. For example, Cayman Chemical supplies the compound at a certified purity of ≥97% as a ready-to-use 100 µg/mL solution in ethanol . Similarly, Sigma-Aldrich offers it at ~97% purity (HPLC) as a ~100 µg/mL solution in a methanol:water (3:1) solvent matrix containing 17 mM ammonium acetate buffer (pH 5.4) . These precisely characterized formulations minimize the variability associated with weighing and dissolving small quantities of the neat material, ensuring consistency in dose-response studies and analytical method development.

Biochemical Assays Cell Signaling Quality Control

Optimal Research Applications for Leukotriene E4 Methyl Ester


Investigating CysLT Receptor Signaling Pathways with a Stable LTE4 Prodrug

In cellular pharmacology studies aimed at dissecting CysLT1 or CysLT2 receptor signaling, LTE4 methyl ester is the optimal choice for delivering the partial agonist LTE4 into the intracellular space. Its enhanced lipid solubility compared to LTE4 free acid facilitates passive diffusion across the plasma membrane, ensuring consistent intracellular delivery . This is particularly valuable in assays where receptor activation by the low-efficacy, endogenous ligand LTE4 needs to be studied, as opposed to the more potent and fully efficacious signaling induced by LTC4 or LTD4 [1].

Synthesis of Stable Isotope-Labeled Internal Standards for LC-MS/MS

For bioanalytical chemists developing targeted lipidomics methods to quantify cysteinyl leukotrienes in biological fluids, LTE4 methyl ester is an indispensable synthetic precursor. As demonstrated, it can be efficiently labeled with stable isotopes (e.g., oxygen-18) to create chemically identical but mass-shifted internal standards [2]. The use of such an internal standard, added early in sample preparation, is critical for correcting for analyte losses and ion suppression in LC-MS/MS, thereby achieving the accuracy and precision required for clinical biomarker analysis of urinary LTE4 [2].

In Vitro Inflammation and Allergy Models

Researchers modeling the effector phase of allergic inflammation can use LTE4 methyl ester to mimic the effects of endogenous LTE4 accumulation. Since LTE4 is the predominant cysteinyl leukotriene excreted in urine and is significantly less potent than LTC4 (8 to 12-fold) , employing its methyl ester prodrug allows for the study of this specific, low-potency pathway. This is critical for understanding the pathophysiological roles of the terminal metabolites of the 5-lipoxygenase pathway in conditions like asthma, where urinary LTE4 serves as a key clinical indicator .

Analytical Method Development and Quality Control in Eicosanoid Research

Analytical chemistry labs developing or validating new HPLC or LC-MS methods for eicosanoid profiling can rely on the high purity and well-characterized formulation of LTE4 methyl ester as a reference standard. Its availability as a certified solution in a defined solvent matrix (e.g., ≥97% purity in ethanol or methanol:water buffer) ensures accurate retention time identification and calibration curve generation, which are fundamental for the reliable quantification of this important inflammatory mediator in research and diagnostic settings.

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